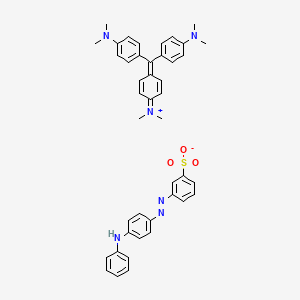![molecular formula C7H10ClNO B12343866 (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B12343866.png)
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is an organic compound with a unique bicyclic structure. It is known for its applications in organic synthesis and medicinal chemistry due to its reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride typically involves the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form a cycloheptadiene derivative. This intermediate is then subjected to hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to yield oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with other molecules, making it useful in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5S)-3-Ethyl-Bicyclo[3.2.0]hept-3-en-6-one: This compound has a similar bicyclic structure but differs in its functional groups and reactivity.
(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with different functional groups and applications.
Uniqueness
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H10ClNO |
|---|---|
Molekulargewicht |
159.61 g/mol |
IUPAC-Name |
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2/t5-,6+ |
InChI-Schlüssel |
XBGXAONDHMFSCO-OLQVQODUSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H]1CN(C2)C(=O)Cl |
Kanonische SMILES |
C1CC2C1CN(C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)

![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)



